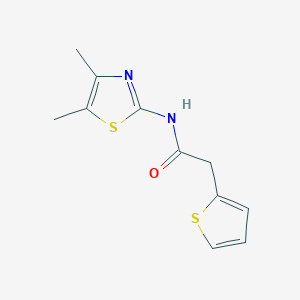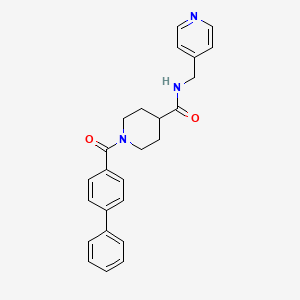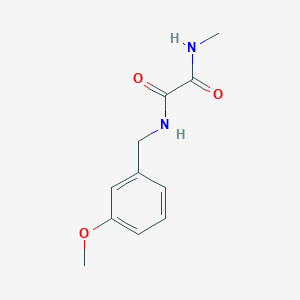![molecular formula C21H16O4 B4846552 2-(2-furyl)-6-[(2-methylbenzyl)oxy]-4H-chromen-4-one](/img/structure/B4846552.png)
2-(2-furyl)-6-[(2-methylbenzyl)oxy]-4H-chromen-4-one
Overview
Description
2-(2-furyl)-6-[(2-methylbenzyl)oxy]-4H-chromen-4-one, also known as Furocoumarin, is a naturally occurring organic compound found in various plants. It belongs to the coumarin family of compounds and has a unique chemical structure that makes it an important molecule in scientific research.
Mechanism of Action
The mechanism of action of 2-(2-furyl)-6-[(2-methylbenzyl)oxy]-4H-chromen-4-one is complex and varies depending on the biological system being studied. However, it is known that this compound exerts its biological effects by intercalating into DNA and RNA, causing structural changes that can lead to cell death. This compound is also known to inhibit various enzymes involved in DNA replication and repair, which can lead to DNA damage and cell death.
Biochemical and Physiological Effects:
This compound has several biochemical and physiological effects that have been studied in detail. It has been shown to induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and inhibit viral replication. Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties, which make it a potential therapeutic agent for various diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-(2-furyl)-6-[(2-methylbenzyl)oxy]-4H-chromen-4-one in lab experiments is its phototoxic effect, which makes it a useful tool for studying the effects of light on biological systems. Additionally, this compound is relatively easy to synthesize and has a well-established mechanism of action, which makes it a useful model compound for studying DNA structure and function. However, one limitation of using this compound in lab experiments is its potential toxicity, which can limit its use in certain biological systems.
Future Directions
There are several future directions for research on 2-(2-furyl)-6-[(2-methylbenzyl)oxy]-4H-chromen-4-one. One area of interest is the development of new synthetic methods for this compound, which could lead to more efficient and cost-effective production. Another area of interest is the development of new applications for this compound in medicine, such as the treatment of cancer and other diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential toxicity in biological systems.
Scientific Research Applications
2-(2-furyl)-6-[(2-methylbenzyl)oxy]-4H-chromen-4-one has been extensively studied for its various applications in scientific research. It has been found to possess several biological activities, including antifungal, antibacterial, antiviral, and anticancer properties. This compound has also been shown to have a phototoxic effect, which makes it a useful tool for studying the effects of light on biological systems. Additionally, this compound has been used as a probe for studying DNA structure and function.
properties
IUPAC Name |
2-(furan-2-yl)-6-[(2-methylphenyl)methoxy]chromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16O4/c1-14-5-2-3-6-15(14)13-24-16-8-9-19-17(11-16)18(22)12-21(25-19)20-7-4-10-23-20/h2-12H,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGQZTQNXLHTNSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1COC2=CC3=C(C=C2)OC(=CC3=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-({4-allyl-5-[(2-amino-2-oxoethyl)thio]-4H-1,2,4-triazol-3-yl}methyl)-3-methylbenzamide](/img/structure/B4846472.png)
![N-(4-fluorophenyl)-N'-[4-(pentyloxy)phenyl]urea](/img/structure/B4846486.png)
![ethyl 4-[(2-chlorobenzyl)sulfonyl]-1-piperazinecarboxylate](/img/structure/B4846490.png)
![N-(2-chlorophenyl)-N'-[3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-yl]urea](/img/structure/B4846497.png)

![2-[(1,3-benzothiazol-2-ylthio)acetyl]-N-(2,5-dimethoxyphenyl)hydrazinecarbothioamide](/img/structure/B4846512.png)
![1-(2-fluorophenyl)-5-{[5-(4-morpholinyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4846517.png)
![1-(4-methylphenyl)-5-{[5-(4-morpholinyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4846519.png)

![7-(difluoromethyl)-3-{[2-(3-fluorophenyl)-1-pyrrolidinyl]carbonyl}-5-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B4846531.png)


![N-[4-(aminocarbonyl)phenyl]-2-methyl-5-phenyl-3-furamide](/img/structure/B4846569.png)
![1-(4-chlorophenyl)-5-{[5-(2-methoxy-5-nitrophenyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4846570.png)